molecular formula C14H10O2 B2452214 3-phenylbenzofuran-5-ol CAS No. 7291-76-1

3-phenylbenzofuran-5-ol

Cat. No.: B2452214
CAS No.: 7291-76-1
M. Wt: 210.232
InChI Key: XYESIGJDIKOWCF-UHFFFAOYSA-N
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Description

3-phenylbenzofuran-5-ol is a compound belonging to the benzofuran family, which is characterized by a fused benzene and furan ring structure. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have garnered significant attention in the fields of medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

3-Phenyl-1-benzofuran-5-ol, a derivative of benzofuran, is known to have a wide range of biological activities Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may target a variety of cellular processes and structures, including DNA, proteins, and cellular membranes.

Mode of Action

For instance, some benzofuran derivatives have been shown to inhibit the growth of cancer cells . This suggests that 3-Phenyl-1-benzofuran-5-ol may interact with its targets to disrupt normal cellular functions, leading to the inhibition of cell growth or the induction of cell death.

Biochemical Pathways

These could include pathways involved in cell growth, oxidative stress response, and viral replication .

Pharmacokinetics

The development of new therapeutic agents often aims to improve bioavailability, which suggests that 3-phenyl-1-benzofuran-5-ol may have favorable adme properties .

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects on various types of cancer cells . This suggests that 3-Phenyl-1-benzofuran-5-ol may also have similar effects, leading to the inhibition of cell growth or induction of cell death.

Biochemical Analysis

Chemical Reactions Analysis

Types of Reactions

3-phenylbenzofuran-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols or hydrocarbons.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.

    Coumarin: Contains a fused benzene and α-pyrone ring.

    Chromone: Features a fused benzene and γ-pyrone ring.

Uniqueness

3-phenylbenzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenyl group at the 3-position and the hydroxyl group at the 5-position contributes to its potent anti-tumor and antibacterial properties .

Properties

IUPAC Name

3-phenyl-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYESIGJDIKOWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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